![molecular formula C9H12N6 B6628601 N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B6628601.png)
N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as MPA-NONOate and has been shown to possess a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine involves the release of nitric oxide in the body. Nitric oxide is a potent vasodilator, which means that it can relax the smooth muscles of blood vessels and increase blood flow. This mechanism of action is responsible for the compound's vasodilatory properties, which make it a potential candidate for the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been shown to possess anti-tumor properties, which make it a potential candidate for the treatment of various types of cancer. Furthermore, it has been shown to possess anti-microbial properties, which make it a potential candidate for the treatment of bacterial and viral infections.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine in lab experiments is that it is a stable compound that can be easily synthesized. Additionally, it has been extensively studied, and its properties are well-known. However, one of the limitations of using this compound in lab experiments is that it can be toxic at high concentrations. Therefore, it is important to use caution when working with this compound.
Future Directions
There are several future directions for the study of N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine. One potential direction is to study its potential applications in the treatment of cardiovascular diseases. Additionally, further studies could be conducted to determine its potential applications in the treatment of inflammatory diseases, cancer, and bacterial and viral infections. Furthermore, studies could be conducted to determine the optimal dosage and administration route for this compound. Finally, future studies could focus on developing new synthesis methods for this compound to make it more readily available for research purposes.
Conclusion:
In conclusion, N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It possesses vasodilatory, anti-inflammatory, anti-tumor, and anti-microbial properties, which make it a potential candidate for the treatment of various diseases. Although there are some limitations to using this compound in lab experiments, its stable nature and well-known properties make it a valuable tool for scientific research.
Synthesis Methods
The synthesis of N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine involves the reaction of 3-methyl-2-buten-1-ol with tetrazole-5-amine in the presence of an acid catalyst. The resulting product is then treated with nitric oxide to form MPA-NONOate. This synthesis method has been used in various studies to produce the compound for further research.
Scientific Research Applications
N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine has been extensively studied for its potential applications in the field of medicine. It has been shown to possess vasodilatory properties, which make it a potential candidate for the treatment of cardiovascular diseases. Additionally, it has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, which make it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
N-(3-methylbut-2-enyl)tetrazolo[1,5-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-7(2)5-6-10-8-3-4-9-11-13-14-15(9)12-8/h3-5H,6H2,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVECKOUXMSLYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=NN2C(=NN=N2)C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.